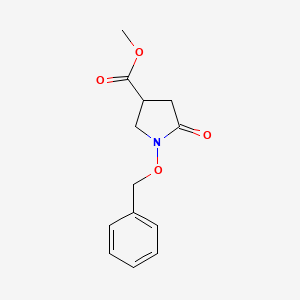
3-Amino-1-(4-methoxyphenyl)azetidin-2-one hydrochloride
Descripción general
Descripción
3-Amino-1-(4-methoxyphenyl)azetidin-2-one hydrochloride is a chemical compound with the molecular formula C10H13ClN2O2 It is a derivative of azetidinone, a four-membered lactam ring, which is known for its biological and pharmacological activities
Métodos De Preparación
The synthesis of 3-Amino-1-(4-methoxyphenyl)azetidin-2-one hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-methoxyaniline with chloroacetyl chloride to form an intermediate, which then undergoes cyclization to yield the azetidinone ring. The hydrochloride salt is formed by treating the azetidinone with hydrochloric acid.
Synthetic Route:
Step 1: 4-Methoxyaniline reacts with chloroacetyl chloride in the presence of a base such as triethylamine to form N-(4-methoxyphenyl)-2-chloroacetamide.
Step 2: The intermediate N-(4-methoxyphenyl)-2-chloroacetamide undergoes cyclization in the presence of a base like sodium hydride to form 3-Amino-1-(4-methoxyphenyl)azetidin-2-one.
Step 3: The azetidinone is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
3-Amino-1-(4-methoxyphenyl)azetidin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the methoxy group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
- Oxidized derivatives
- Reduced derivatives
- Substituted azetidinones
Aplicaciones Científicas De Investigación
3-Amino-1-(4-methoxyphenyl)azetidin-2-one hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including antibiotics and anticancer agents.
Material Science: The compound is used in the development of polymers and materials with specific properties, such as antimicrobial coatings.
Biological Studies: It serves as a model compound for studying the biological activity of azetidinones and their derivatives.
Mecanismo De Acción
The mechanism of action of 3-Amino-1-(4-methoxyphenyl)azetidin-2-one hydrochloride involves its interaction with specific molecular targets. The compound can inhibit enzymes or bind to receptors, leading to various biological effects. The exact pathways depend on the specific application and the nature of the target.
Comparación Con Compuestos Similares
- 3-Amino-1-phenylazetidin-2-one
- 3-Amino-1-(4-chlorophenyl)azetidin-2-one
- β-Lactam antibiotics such as penicillin and cephalosporin
Uniqueness: 3-Amino-1-(4-methoxyphenyl)azetidin-2-one hydrochloride is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and may influence its interaction with biological targets.
Propiedades
IUPAC Name |
3-amino-1-(4-methoxyphenyl)azetidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2.ClH/c1-14-8-4-2-7(3-5-8)12-6-9(11)10(12)13;/h2-5,9H,6,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHULDDGEZTEAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(C2=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{1-[2-(Benzyloxy)ethyl]cyclopropyl}methanamine](/img/structure/B1378748.png)


![benzyl N-(3-{6,8-dioxo-5,7-diazaspiro[3.4]octan-7-yl}propyl)carbamate](/img/structure/B1378752.png)





![[1,3'-Biazetidin]-3-ol hydrochloride](/img/structure/B1378761.png)
![2-[Benzyl(2-{[(tert-butoxy)carbonyl]amino}ethyl)amino]acetic acid](/img/structure/B1378762.png)



